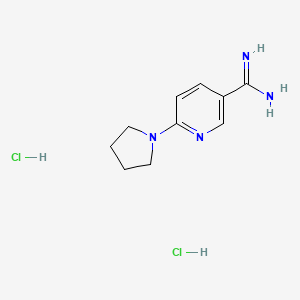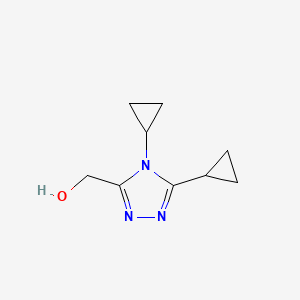
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Descripción general
Descripción
(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol: is a versatile small molecule scaffold with the chemical formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of various alicyclic cyanohydrins with aliphatic, aromatic, or heteroaromatic hydrazides to form the corresponding triazoles . One common method involves the reaction of intermediates with 1,2,4-triazole in the presence of sodium bicarbonate (NaHCO₃) .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions may also be possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be employed.
Substitution: Conditions typically involve the use of bases like sodium bicarbonate (NaHCO₃) or other suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions could produce various substituted triazoles .
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules.
Scaffold: It is used as a versatile scaffold in medicinal chemistry for the development of new drugs.
Biology and Medicine:
Antimycobacterial Agents: Structurally novel substituted 4H-1,2,4-triazol-3-yl cycloalkanols, including (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol, have been designed as potential antimycobacterial agents.
Industry:
Pharmaceutical Testing: The compound is used in pharmaceutical testing to ensure the accuracy and reliability of results.
Mecanismo De Acción
triazole or tetrazole moieties are known to exhibit potential as antimycobacterial agents by mimicking key interactions involved in enzyme-substrate complex formation . This suggests that the compound may interact with specific molecular targets and pathways involved in bacterial metabolism.
Comparación Con Compuestos Similares
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another triazole derivative with similar structural features.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: These compounds share the triazole ring and are used in various medicinal applications.
4,5-Dicyano-1,2,3-triazole: A nitrogen-rich compound used as a precursor for synthesizing other triazole-based molecules.
Uniqueness: (Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol is unique due to its dicyclopropyl groups, which provide distinct steric and electronic properties compared to other triazole derivatives. This uniqueness makes it a valuable scaffold for developing new drugs and studying various chemical reactions .
Propiedades
IUPAC Name |
(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVPXCBVGJKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
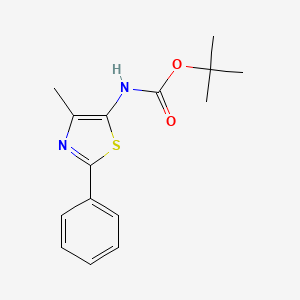
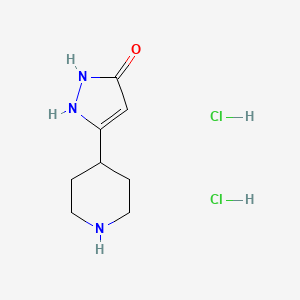
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)


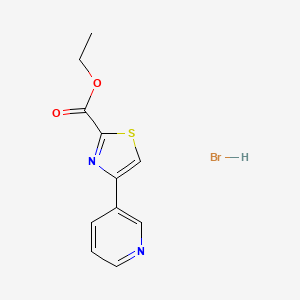
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
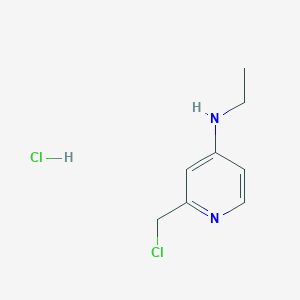
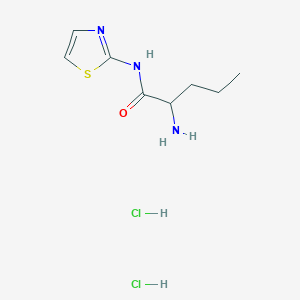
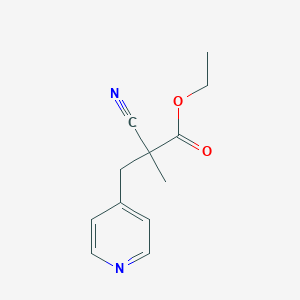
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
